molecular formula C14H26N2O4S B13577933 tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate

tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B13577933
M. Wt: 318.43 g/mol
InChI Key: MEPXNQHSGUMBNR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclopentylsulfamoyl group attached to a cyclobutyl ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate typically involves the coupling of appropriate amines, carbon dioxide, and halides. This process can be facilitated by the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which provide mild reaction conditions and short reaction times . The use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst can also enable the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods

Industrial production methods for tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include:

Uniqueness

The uniqueness of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

tert-butyl N-[3-(cyclopentylsulfamoyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-8-12(9-11)21(18,19)16-10-6-4-5-7-10/h10-12,16H,4-9H2,1-3H3,(H,15,17)

InChI Key

MEPXNQHSGUMBNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCCC2

Origin of Product

United States

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